Indolicidin

Overview

Description

Indolicidin is an antimicrobial peptide isolated from neutrophil blood cells of cows. It is one of the smallest antimicrobial peptides known to be encoded as the primary product of the encoding antimicrobial peptide gene . It is active against bacterial pathogens, fungi, and even HIV virus .

Synthesis Analysis

This compound is a gene-encoded, ribosomally synthesized peptide . The main synthetic product and some by-products were characterized by analytical high-performance liquid chromatography (HPLC), sequencing, and fast atom bombardment mass spectrometry (FABMS). The antimicrobial potencies of natural and synthetic this compound were found to be identical .Molecular Structure Analysis

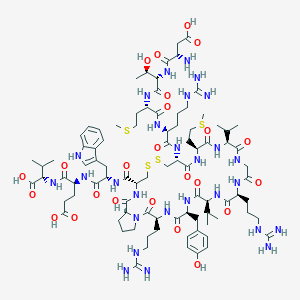

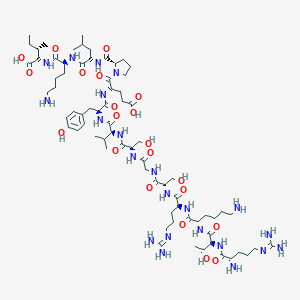

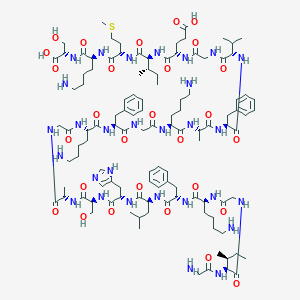

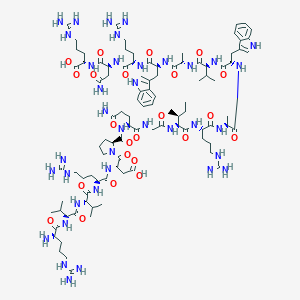

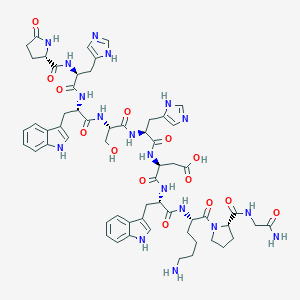

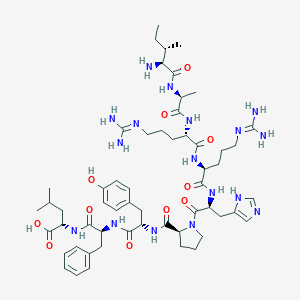

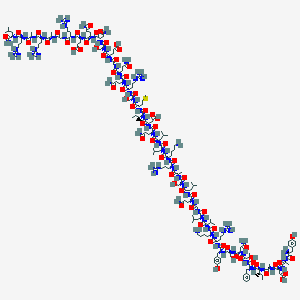

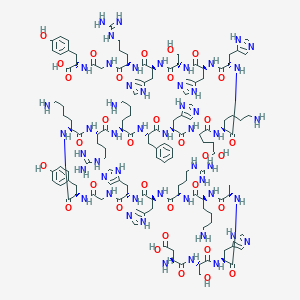

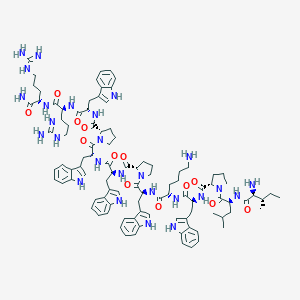

This compound is a 13-residue peptide. Five of its residues are tryptophans . The conformational flexibility associated with the this compound residues provides the basis for the endotoxin-peptide recognition .Chemical Reactions Analysis

The antimicrobial activity of this compound is regulated by chemical and physical properties, including peptide charge, hydrophobicity, amphipathicity, and self-assembly equilibria .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1906.3 . Its chemical formula is C100H132N26O13 .Scientific Research Applications

Antimicrobial Action Mechanism

Indolicidin, a 13-residue antimicrobial peptide from bovine neutrophils, is effective against a range of bacteria and fungi. It permeabilizes bacterial membranes without causing cell lysis. Studies have shown that this compound inhibits DNA synthesis in Escherichia coli, contributing to its antimicrobial activity without significantly affecting RNA and protein synthesis. This inhibition of DNA synthesis also induces filamentation in bacteria, playing a key role in its antimicrobial action (Subbalakshmi & Sitaram, 1998).

Interaction with Liposomes and Membranes

This compound's interaction with liposomes reveals changes in its structural conformation. It binds to surface lipopolysaccharide and can permeabilize the outer membrane of E. coli. These properties are enhanced by methyl esterification of its carboxyl terminus. Studies also indicate that this compound's antimicrobial mechanism involves crossing the outer membrane of bacteria and disrupting the cytoplasmic membrane by forming channels, contributing to its bactericidal activity (Falla, Karunaratne, & Hancock, 1996).

DNA-Binding Capabilities

This compound demonstrates multiple conformations when binding to membranes and DNA. Its structure varies in different solvents and upon interacting with lipid micelles. This peptide can bind DNA, inhibiting DNA synthesis and inducing filamentation in bacteria, which is crucial for its antimicrobial action. Surface plasmon resonance studies have confirmed this compound's DNA-binding ability and its sequence preference (Hsu et al., 2005).

Anti-HIV-1 Activity

This compound has demonstrated virucidal activity against HIV-1, suggesting its potential in antiviral therapies. This activity is temperature-sensitive, aligning with a membrane-mediated antiviral mechanism. Notably, a modified this compound analog showed reduced antibacterial activity but remained significantly active against HIV without being toxic to lymphoid target cells (Robinson, McDougall, Tran, & Selsted, 1998).

Covalent Binding to DNA Abasic Sites

This compound inhibits the catalytic activity of HIV-1 integrase by binding directly to DNA. It forms covalent links with abasic sites in DNA, affecting both single and double-stranded DNA. The peptide's unique lysine residue and terminal NH2 groups are involved in this crosslinking, indicating a potential multi-faceted action at the DNA level (Marchand et al., 2006).

Potential for Gene Delivery

This compound has been explored for its potential in gene transfer. When complexed with polyethylenimine, it significantly improved gene transfection efficiencies in vitro compared to sole administrations of the peptide or polyethylenimine. This suggests this compound's potential as a carrier for gene delivery, marking a new application beyond its antimicrobial properties (Hu et al., 2013).

Mechanism of Action

- While it is bactericidal and permeabilizes bacterial membranes, it does not cause bacterial cell lysis .

- Although RNA and protein synthesis are partially affected or not affected at all, the inhibition of DNA synthesis contributes to its antimicrobial activity .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Future Directions

Indolicidin has a broad spectrum of biological activity and is active against a wide range of targets. It has great potential to be applied in different areas, including the medical, biomedical, food industry, and other unexplored areas . To achieve this goal, a multidisciplinary team of researchers must work together to fine-tune peptides that overall lead to novel analogs and formulations to combat existing and possibly future diseases .

Biochemical Analysis

Biochemical Properties

Indolicidin interacts with various enzymes, proteins, and other biomolecules. The antimicrobial activity of this compound is regulated by chemical and physical properties, including peptide charge, hydrophobicity, amphipathicity, and self-assembly equilibria .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSYUMHVHQSYNA-SLDJZXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H132N26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1906.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does indolicidin exert its antimicrobial effects?

A1: Unlike many antimicrobial peptides that disrupt bacterial membranes, this compound exhibits a multifaceted mechanism of action. While it can permeabilize bacterial membranes [, , ], this compound also inhibits DNA synthesis in bacteria, leading to cell filamentation []. Furthermore, it binds to DNA, particularly at abasic sites, potentially interfering with crucial cellular processes [].

Q2: What is unique about this compound's structure compared to other antimicrobial peptides?

A2: this compound is remarkably small, consisting of only 13 amino acids []. It also boasts the highest tryptophan content of any known protein []. This unusual composition, rich in tryptophan and proline, distinguishes it from typical α-helical or β-sheet structured antimicrobial peptides [].

Q3: How do the cis-trans isomers of this compound affect its structure?

A4: this compound contains three Xaa-Pro peptide bonds, which can exist in either cis or trans configurations, leading to eight possible stereoisomers. Molecular dynamics simulations suggest that each stereoisomer adopts distinct conformational features, with the presence of turn structures and intramolecular interactions varying depending on the cis or trans nature of the Xaa-Pro bonds []. This highlights the importance of proline residues in shaping this compound's three-dimensional structure.

Q4: How does modifying this compound's structure affect its activity?

A4: Researchers have synthesized numerous this compound analogues to explore structure-activity relationships. Modifications include:

- Terminal modifications: Altering the N- or C-terminus can impact both antimicrobial and hemolytic activity [].

- Truncations: Shortening the peptide from either end can affect its activity and selectivity [].

- Amino acid substitutions: Replacing specific amino acids with alanine (alanine scanning) has revealed the contribution of individual residues to activity [].

- Hydrophobicity modulation: Adding hydrophobic groups to the N-terminus can improve antibacterial activity while reducing hemolytic activity [, ].

- Enantiomeric modifications: Synthesizing D-amino acid analogs, like ld-indolicidin, can enhance protease stability and improve immunomodulatory effects while maintaining antimicrobial activity [, ].

Q5: What are the potential applications of this compound?

A5: this compound's broad-spectrum activity and unique mechanism of action make it attractive for various applications, including:

- Novel antibiotics: Its activity against multidrug-resistant bacteria, such as Enteroaggregative Escherichia coli (EAEC) [], positions it as a potential lead for developing new antibiotics.

- Combination therapy: Combining this compound with conventional antibiotics, like piperacillin/tazobactam [], has shown synergistic effects in treating polymicrobial peritonitis in rat models.

- Wound healing: Studies suggest that this compound and its analogs can promote wound healing in cases of burns and frostbite by stimulating cell proliferation and modulating the inflammatory response [, ].

- Immunotherapy: Ld-indolicidin, the D-amino acid analog, has shown promising results as a vaccine adjuvant, enhancing cell-mediated immune responses against influenza A virus (H5N1) [].

- Nanotechnology: Coating gold nanoparticles with this compound can enhance its efficacy against Candida albicans biofilms, opening up avenues in nanomedicine [].

Q6: What are the limitations of this compound for therapeutic development?

A6: Despite its potential, this compound faces several challenges:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.